![molecular formula C16H14N6O2S B243181 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B243181.png)
2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile, also known as DBMP, is a chemical compound with potential applications in scientific research. DBMP is a pyrazolo[1,5-a]pyrimidine derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves the inhibition of various signaling pathways involved in inflammation and cancer. 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, such as COX-2 and iNOS. 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has also been shown to induce apoptosis in cancer cells, inhibit tumor growth, and suppress the proliferation of cancer cells. Additionally, 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to have anti-viral properties by inhibiting the replication of viruses, such as influenza virus and hepatitis B virus.
Advantages and Limitations for Lab Experiments
2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has several advantages for lab experiments, including its high purity, high yield, and low toxicity. 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is also easily synthesized and can be used in a variety of assays. However, one limitation of 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For the use of 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile in scientific research include the development of anti-inflammatory, anti-cancer, and anti-viral drugs, as well as further investigation of its potential for the treatment of other diseases.
Synthesis Methods
The synthesis of 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves the reaction of 2-chloro-5-methylthiophene-3-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with guanidine carbonate and potassium cyanide to yield 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile. The synthesis of 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been optimized to yield high purity and high yield.
Scientific Research Applications
2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. Studies have shown that 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells, inhibiting tumor growth, and suppressing the proliferation of cancer cells.
properties
Molecular Formula |
C16H14N6O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2,7-diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C16H14N6O2S/c1-25-16-10(6-17)14(19)22-15(20-16)9(13(18)21-22)4-8-2-3-11-12(5-8)24-7-23-11/h2-3,5H,4,7,19H2,1H3,(H2,18,21) |
InChI Key |
WTSQTFYEJPFXFC-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C(=NN2C(=C1C#N)N)N)CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CSC1=NC2=C(C(=NN2C(=C1C#N)N)N)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



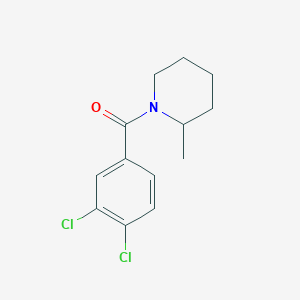
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
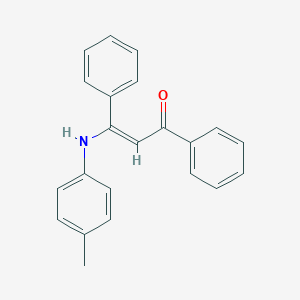
![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)
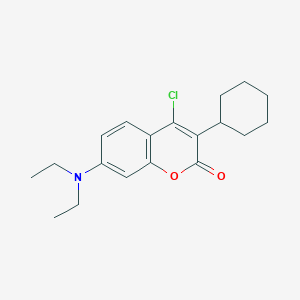
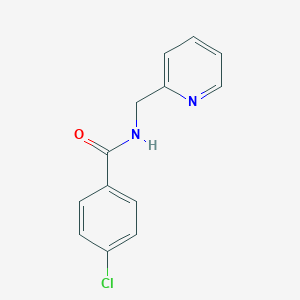
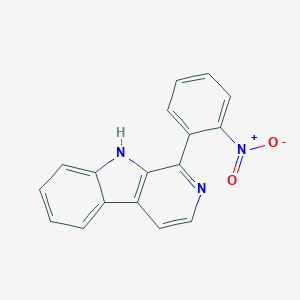
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)